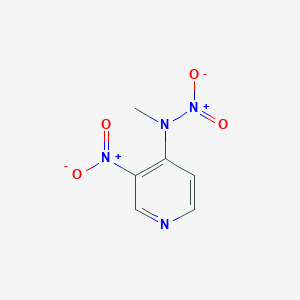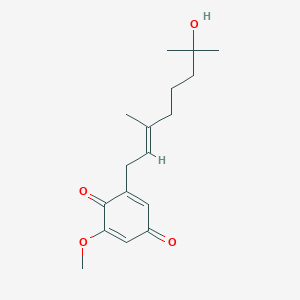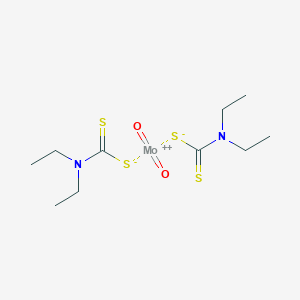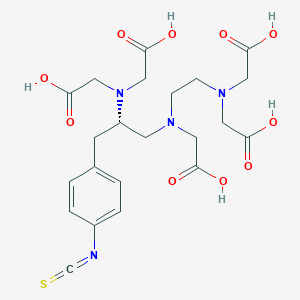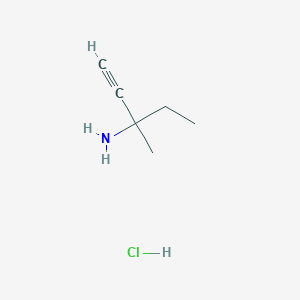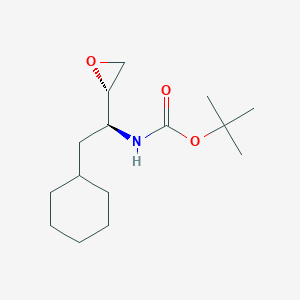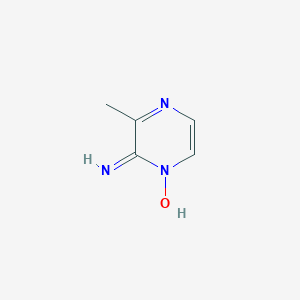
3-Methyl-2-pyrazinamine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-pyrazinamine 1-oxide, also known as MPPO, is a chemical compound that has been widely used in scientific research. It is a potent oxidizing agent that has been studied for its ability to induce oxidative stress in cells.
Mécanisme D'action
3-Methyl-2-pyrazinamine 1-oxide induces oxidative stress in cells by generating reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. 3-Methyl-2-pyrazinamine 1-oxide has been shown to selectively induce apoptosis in cancer cells while sparing normal cells.
Effets Biochimiques Et Physiologiques
3-Methyl-2-pyrazinamine 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 3-Methyl-2-pyrazinamine 1-oxide has also been shown to decrease the expression of pro-inflammatory cytokines, which play a role in various diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-pyrazinamine 1-oxide has several advantages for lab experiments. It is a potent oxidizing agent that can induce oxidative stress in cells at low concentrations. It is also relatively stable and easy to handle. However, 3-Methyl-2-pyrazinamine 1-oxide has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other antioxidants or oxidants in the cell culture medium.
Orientations Futures
For the study of 3-Methyl-2-pyrazinamine 1-oxide include the development of 3-Methyl-2-pyrazinamine 1-oxide-based therapies and the study of its molecular mechanisms.
Méthodes De Synthèse
3-Methyl-2-pyrazinamine 1-oxide is synthesized by reacting 2-methylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields 3-Methyl-2-pyrazinamine 1-oxide as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
3-Methyl-2-pyrazinamine 1-oxide has been used in various scientific research studies due to its ability to induce oxidative stress in cells. It has been studied for its potential as an anticancer agent, as well as its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-Methyl-2-pyrazinamine 1-oxide has also been used in studies on cardiovascular diseases, diabetes, and inflammation.
Propriétés
Numéro CAS |
103965-75-9 |
|---|---|
Nom du produit |
3-Methyl-2-pyrazinamine 1-oxide |
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
1-hydroxy-3-methylpyrazin-2-imine |
InChI |
InChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3 |
Clé InChI |
GCWLMIIVTIHVBD-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN(C1=N)O |
SMILES canonique |
CC1=NC=CN(C1=N)O |
Synonymes |
Pyrazinamine, 3-methyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





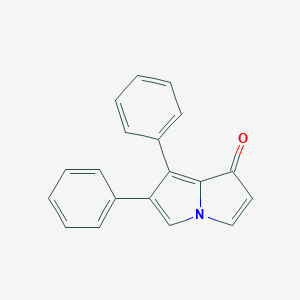
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
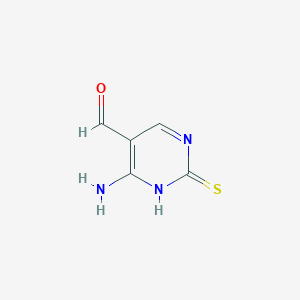
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)

